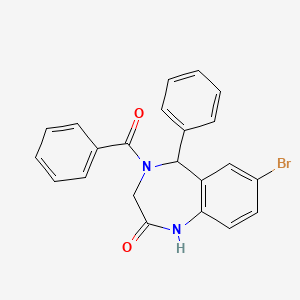
5-(4-morpholinylcarbonyl)-2-phenyl-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-morpholinylcarbonyl)-2-phenyl-1H-isoindole-1,3(2H)-dione, also known as PHCCC, is a selective positive allosteric modulator of metabotropic glutamate receptor subtype 4 (mGluR4). It is a synthetic compound that has shown promising results in various scientific research studies.
Mécanisme D'action
5-(4-morpholinylcarbonyl)-2-phenyl-1H-isoindole-1,3(2H)-dione acts as a positive allosteric modulator of mGluR4, which is a G protein-coupled receptor that is primarily expressed in the brain. By binding to the allosteric site of mGluR4, 5-(4-morpholinylcarbonyl)-2-phenyl-1H-isoindole-1,3(2H)-dione enhances the receptor's response to glutamate, leading to the activation of downstream signaling pathways. This results in the regulation of neurotransmitter release, synaptic plasticity, and neuronal excitability.
Biochemical and Physiological Effects:
5-(4-morpholinylcarbonyl)-2-phenyl-1H-isoindole-1,3(2H)-dione has been shown to increase the release of dopamine in the striatum, which is a key brain region involved in reward and addiction. It also enhances the release of glutamate in the prefrontal cortex, leading to improved cognitive function. 5-(4-morpholinylcarbonyl)-2-phenyl-1H-isoindole-1,3(2H)-dione has also been shown to reduce anxiety-like behavior and improve motor function in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-morpholinylcarbonyl)-2-phenyl-1H-isoindole-1,3(2H)-dione is a highly selective and potent modulator of mGluR4, which makes it an ideal tool for studying the physiological and pathological roles of this receptor. However, its limited solubility in water and low bioavailability in vivo can pose challenges for its use in animal models and clinical trials.
Orientations Futures
The potential therapeutic applications of 5-(4-morpholinylcarbonyl)-2-phenyl-1H-isoindole-1,3(2H)-dione are still being explored, and future studies will focus on its efficacy and safety in human subjects. Further research is also needed to elucidate the molecular mechanisms underlying its neuroprotective effects and to identify novel targets for drug development. Additionally, the development of more efficient synthesis methods and analogs of 5-(4-morpholinylcarbonyl)-2-phenyl-1H-isoindole-1,3(2H)-dione may lead to the discovery of new drugs with improved pharmacokinetic properties and therapeutic potential.
Conclusion:
In conclusion, 5-(4-morpholinylcarbonyl)-2-phenyl-1H-isoindole-1,3(2H)-dione is a promising compound that has shown potential therapeutic applications in various neurological and psychiatric disorders. Its selective modulation of mGluR4 and its effects on neurotransmitter release and synaptic plasticity make it an ideal tool for studying the physiological and pathological roles of this receptor. However, further research is needed to fully understand its mechanisms of action and to develop more efficient synthesis methods and analogs for drug development.
Méthodes De Synthèse
5-(4-morpholinylcarbonyl)-2-phenyl-1H-isoindole-1,3(2H)-dione is synthesized through a multistep process that involves the reaction of 4-nitrobenzaldehyde with morpholine, followed by the reduction of the nitro group to an amine group. This intermediate compound is then reacted with phthalic anhydride to form the final product, 5-(4-morpholinylcarbonyl)-2-phenyl-1H-isoindole-1,3(2H)-dione.
Applications De Recherche Scientifique
5-(4-morpholinylcarbonyl)-2-phenyl-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has shown promising results in the treatment of Parkinson's disease, anxiety, depression, and addiction. 5-(4-morpholinylcarbonyl)-2-phenyl-1H-isoindole-1,3(2H)-dione has also been studied for its neuroprotective effects in traumatic brain injury and stroke.
Propriétés
IUPAC Name |
5-(morpholine-4-carbonyl)-2-phenylisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-17(20-8-10-25-11-9-20)13-6-7-15-16(12-13)19(24)21(18(15)23)14-4-2-1-3-5-14/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMQPBIFAIWCKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Morpholine-4-carbonyl)-2-phenylisoindole-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-L-prolinate](/img/structure/B5144778.png)
![1-(3-chlorophenyl)-4-{1-[(phenylthio)acetyl]-3-piperidinyl}piperazine](/img/structure/B5144792.png)

![5-{[(5-chloro-3-pyridinyl)oxy]methyl}-N-methyl-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B5144818.png)

![N-methyl-N-(2-pyrazinylmethyl)-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5144829.png)
![4-[5-(4-fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B5144837.png)
![(4-isopropylbenzyl)[2-nitro-5-(1-pyrrolidinyl)phenyl]amine](/img/structure/B5144841.png)

![3-[(2,3-dichlorophenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5144855.png)
![2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B5144862.png)
